molecular formula C7H15N3O2 B14160184 1,3-Dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine CAS No. 91575-47-2

1,3-Dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine

Cat. No.: B14160184
CAS No.: 91575-47-2
M. Wt: 173.21 g/mol
InChI Key: KJMADVICFNMZNS-UHFFFAOYSA-N
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Description

1,3-Dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine is a unique organic compound characterized by its imidazolidine ring structure with two hydroxyl groups and four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine typically involves the cyclocondensation of appropriate diamines, bisamides, or urea derivatives with aqueous glyoxal. The reaction is usually catalyzed by acids and conducted under reflux conditions in solvents like acetonitrile . The specific reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the imine group can produce primary or secondary amines.

Scientific Research Applications

1,3-Dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may be explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-Dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine involves its interaction with specific molecular targets and pathways. The hydroxyl and imine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

91575-47-2

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

IUPAC Name

1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-imine

InChI

InChI=1S/C7H15N3O2/c1-6(2)5(8)9(11)7(3,4)10(6)12/h8,11-12H,1-4H3

InChI Key

KJMADVICFNMZNS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=N)N(C(N1O)(C)C)O)C

Origin of Product

United States

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